Propanethioic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c1-2-3(4)5/h2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOODSCBKXPPKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075156 | |
| Record name | Propanethioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1892-31-5 | |
| Record name | Thiopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanethioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1892-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanethioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanethioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanethioic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSX8CJ46RR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Propanethioic Acid and Its Functionalized Derivatives
Foundational Synthetic Routes to Propanethioic Acid
The direct synthesis of this compound can be challenging due to the compound's reactivity and potential for side reactions. A common and effective laboratory-scale preparation involves the reaction of an activated form of propanoic acid, such as propanoyl chloride, with a sulfur nucleophile. A frequently employed method is the reaction of propanoyl chloride with a source of hydrosulfide (B80085) ions, such as sodium hydrosulfide (NaSH) or hydrogen sulfide (B99878) (H₂S) in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrosulfide ion attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of this compound after displacement of the chloride ion. quora.comquora.comyou-iggy.com
Alternatively, this compound can be generated in situ and used for subsequent reactions. One such approach involves the treatment of propanoic acid with a thionating agent, which is discussed in more detail in the following section.
Chemoselective Transformations of Carboxylic Acids into Thioic Acid Analogs, with a Focus on this compound
The conversion of a carboxylic acid to its thioic acid counterpart requires a chemoselective method that specifically targets the carbonyl oxygen for thionation without affecting other functional groups that may be present in the molecule.
Strategic Applications of Lawesson's Reagent
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, has emerged as a premier thionating agent in modern organic synthesis. It is particularly effective for the conversion of carbonyl compounds, including carboxylic acids and their derivatives, into their corresponding thiocarbonyl analogs. The reaction of a carboxylic acid like propanoic acid with Lawesson's reagent proceeds through a proposed four-membered thiaoxaphosphetane intermediate, which then fragments to yield the desired thioic acid and a stable phosphorus-oxygen byproduct.
This method is valued for its relatively mild reaction conditions and tolerance of a wide range of functional groups. However, the reaction often requires elevated temperatures and careful purification to remove phosphorus-containing byproducts.
Development and Evaluation of Alternative Reagents and Catalytic Systems for Thioacylation
While Lawesson's reagent is highly effective, the search for alternative and more environmentally benign thionating agents continues. Other phosphorus-based reagents, such as phosphorus pentasulfide (P₄S₁₀), have a longer history in thionation chemistry but often require harsher reaction conditions and can lead to lower yields and more side products compared to Lawesson's reagent.
More recent developments focus on catalytic systems for thioacylation. These systems aim to reduce the amount of stoichiometric waste generated. For instance, the use of catalytic amounts of a Lewis acid or a transition metal complex in conjunction with a sulfur source can facilitate the conversion of carboxylic acids to thioic acids under milder conditions. Research in this area is ongoing, with the goal of developing highly efficient and selective catalytic protocols for the synthesis of this compound and other thioic acids.
Preparation of this compound Esters (S-Alkyl/Aryl Propanethioates) and Amides
The functionalization of the this compound moiety through the formation of esters and amides expands its synthetic utility.
Targeted Synthesis of S-Substituted Propanethioates (e.g., S-Ethyl, S-Propyl, S-Pentyl)
S-Alkyl propanethioates are commonly synthesized through the reaction of this compound with an appropriate alkyl halide (e.g., ethyl iodide, propyl bromide, or pentyl chloride) in the presence of a base. The base, such as a tertiary amine or an inorganic carbonate, deprotonates the thioic acid to form a highly nucleophilic thiocarboxylate anion. This anion then undergoes an S_N2 reaction with the alkyl halide to furnish the corresponding S-alkyl propanethioate.
Alternatively, these thioesters can be prepared directly from propanoyl chloride by reaction with the desired thiol (e.g., ethanethiol, propanethiol, or pentanethiol) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. nih.govnih.gov
Below is a table summarizing the synthesis of various S-alkyl propanethioates:
| Thioester | Starting Materials | Reagents | Typical Yield (%) |
| S-Ethyl propanethioate | Propanoyl chloride, Ethanethiol | Pyridine | >85 |
| S-Propyl propanethioate | This compound, Propyl bromide | Triethylamine | >80 |
| S-Pentyl propanethioate | Propanoyl chloride, Pentanethiol | Pyridine | >80 |
Yields are representative and can vary based on specific reaction conditions.
Synthesis of this compound Derivatives Bearing Complex Functional Groups (e.g., Amino, Imino)
The introduction of nitrogen-based functional groups, such as amino and imino moieties, into this compound derivatives leads to compounds with potential applications in medicinal chemistry and materials science.
Propanethioamides: The most direct route to propanethioamides is the thionation of the corresponding propanamide using Lawesson's reagent. This reaction is generally efficient and tolerates a variety of substituents on the amide nitrogen. The reaction involves heating the amide with Lawesson's reagent in an inert solvent like toluene (B28343) or xylene.
Amino-functionalized this compound Derivatives: The synthesis of α-amino propanethioamides can be achieved through multi-step sequences. One approach involves the conversion of an α-amino acid into its corresponding α-amino nitrile, followed by thioamidation using hydrogen sulfide in the presence of a base. cdnsciencepub.comingentaconnect.comnih.gov For example, starting from alanine, one could envision a pathway to the corresponding α-amino propanethioamide.
Imino-functionalized this compound Derivatives: The synthesis of thioic acid derivatives containing an imino group is less common. However, one potential strategy could involve the reaction of an imidoyl chloride with a sulfur nucleophile. For instance, an N-substituted propanimidoyl chloride could react with sodium hydrosulfide to potentially yield an N-substituted propanimidothioic acid. Further research is needed to explore and optimize such synthetic routes.
Stereocontrolled Synthesis of Chiral this compound Derivatives
The asymmetric synthesis of this compound derivatives, where a stereocenter is established, represents a significant challenge and a highly sought-after objective in organic chemistry. The development of methodologies that afford high levels of stereocontrol is crucial for accessing enantiomerically pure compounds, which are valuable as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Key strategies to achieve this control include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After establishing the desired stereocenter, the auxiliary can be removed and often recycled. wikipedia.org This approach has been successfully applied to the synthesis of various chiral molecules.
One notable example involves the use of oxazolidinone auxiliaries. These have been instrumental in the asymmetric alkylation for preparing (S)-2-(6-methoxy-2-naphtyl)propionic acid (S-Naproxen) and (S)-2-(4-isobutylphenyl)propionic acid (S-Ibuprofen), showcasing the utility of this method for creating chiral α-arylpropionic acids. scilit.com Another effective chiral auxiliary is camphorsultam, which has demonstrated high diastereoselectivity in Michael additions of thiols to N-methacryloylcamphorsultam. wikipedia.org The use of a trans-1,2-diaminocyclohexane-derived chiral auxiliary has been pivotal in the synthesis of chiral α-SCF3-β-ketoesters, achieving high enantioselectivity (up to 91% ee) after removal of the auxiliary. mdpi.com
Interactive Data Table: Chiral Auxiliary-Mediated Synthesis
| Chiral Auxiliary | Substrate | Reagent/Reaction Type | Diastereomeric/Enantiomeric Excess | Reference |
| Oxazolidinone | N-acyloxazolidinone | Asymmetric Alkylation | High | scilit.com |
| Camphorsultam | N-methacryloylcamphorsultam | Michael Addition of thiols | High d.e. | wikipedia.org |
| trans-1,2-diaminocyclohexane | β-ketoester | Electrophilic trifluoromethylthiolation | up to 91% ee | mdpi.com |
Asymmetric catalysis offers a more atom-economical approach to stereocontrolled synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Phase-transfer catalysis (PTC) has emerged as a powerful tool in this context. An efficient method for creating chiral α-thio-α-quaternary stereogenic centers involves the enantioselective α-alkylation of α-acylthiomalonates under PTC conditions. acs.org Using a chiral quaternary ammonium (B1175870) salt as the catalyst, this method yields α-acylthio-α-alkylmalonates in high chemical yields (up to 99%) and excellent optical yields (up to 98% ee). acs.orgacs.org
Biocatalysis, leveraging the high stereoselectivity of enzymes, provides a green and efficient alternative for the synthesis of chiral thioesters and their precursors. Nitrilase enzymes have been successfully employed in the dynamic kinetic resolution (DKR) of racemic α-thionitriles. nih.gov This process affords the corresponding α-thiocarboxylic acids with high conversions and good to excellent enantiomeric excess. nih.gov The in-situ generation of ammonia (B1221849) during the reaction facilitates the racemization of the nitrile, making the DKR process highly efficient without the need for external bases. nih.gov Furthermore, ene-reductases (EREDs) have been applied in the asymmetric synthesis of chiral γ-thioether ketones from α-bromoacetophenones and pro-chiral vinyl sulfides, achieving up to >99.5% ee. nih.gov
Interactive Data Table: Catalytic Stereocontrolled Synthesis
| Catalyst Type | Reaction | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Chiral Phase-Transfer Catalyst | α-Alkylation | α-Acylthiomalonates | α-Acylthio-α-alkylmalonates | up to 98% | up to 99% | acs.orgacs.org |
| Nitrilase (Biocatalyst) | Dynamic Kinetic Resolution | Racemic α-thionitriles | α-Thiocarboxylic acids | Good to Excellent | High | nih.gov |
| Ene-reductase (Biocatalyst) | C-C Bond Formation | α-Bromoacetophenones and pro-chiral vinyl sulfides | Chiral γ-thioether ketones | >99.5% | up to 82% conversion | nih.gov |
These advanced methodologies underscore the progress in the stereocontrolled synthesis of chiral this compound derivatives and related chiral sulfur-containing compounds. The choice of strategy—be it chiral auxiliaries, asymmetric catalysis, or biocatalysis—depends on the specific target molecule and desired scalability, with each approach offering distinct advantages in achieving high levels of stereoselectivity.
Elucidation of Reaction Mechanisms Involving Propanethioic Acid and Its Intermediates
Mechanistic Pathways and Transient Intermediates in Propanethioic Acid Synthesis
The synthesis of this compound and its derivatives can proceed through various mechanistic pathways, often involving transient intermediates. One general approach to synthesizing thiocarboxylic acid S-esters, which are derivatives of thiocarboxylic acids, involves the reaction between thiols and esters. While the equilibrium typically favors the starting materials, the use of highly oxophilic metal or metalloid organosulfides, such as those of boron, aluminum, or silicon, can drive the reaction to completion, yielding S-alkyl or S-aryl thiocarboxylates. thieme-connect.de This method can be applied to prepare hindered S-esters, such as 2,2-dimethylthis compound S-esters. thieme-connect.de
Another synthetic route involves the reaction between thiocarboxylic acids and aldehydes, leading to the formation of diacyl dithioketals. thieme-connect.de This reaction can be considered a form of addition across the carbonyl group of the aldehyde. Base-mediated disproportionation of thiocarboxylic acids also represents a method for their synthesis or transformation, producing water and elemental sulfur as byproducts. thieme-connect.de
The conversion of carboxylic acids to thioacids, including potentially propanoic acid to this compound, can be achieved using reagents like Lawesson's reagent. The commonly accepted mechanism for the sulfurization of carbonyl compounds with Lawesson's reagent involves a two-step process. researchgate.net This mechanism typically includes the formation of an intermediate where the reagent interacts with the carbonyl oxygen, followed by rearrangement and sulfur transfer. researchgate.net
Furthermore, thioacid functionalities can be introduced by activating carboxylic acids, for instance, with N-hydroxysuccinimide, followed by a reaction with sodium hydrosulfide (B80085). researchgate.net This method has been reported to yield thioacid-functionalized derivatives in high yields. researchgate.net
In biosynthetic contexts, a derivative like 3-hydroxy-3-(4-hydroxyphenyl)propanethioic S-KS has been identified as a potential intermediate in the assembly of polyketides. researchgate.net This suggests enzymatic pathways involving thioester intermediates play a role in the biological formation of complex molecules.
Catalytic Processes and Mechanistic Roles of this compound Derivatives in Chemical Reactions
This compound derivatives, particularly S-esters, participate in various catalytic processes and can themselves play mechanistic roles. Transition-metal catalysis is significant in the formation of thiocarboxylic acid S-esters. For example, platinum, rhodium, and palladium catalysts have been employed in the carbonylative addition of thiols to terminal alkynes. thieme-connect.de This process yields α,β-unsaturated thiocarboxylic acid S-esters, with the regioselectivity influenced by the catalyst. thieme-connect.de
In some catalytic cycles, a thiocarboxylic acid S-ester derivative can undergo subsequent intramolecular reactions. For instance, when an alkyne bears a tethered alcohol function, the resulting thiocarboxylic acid S-ester derivative can undergo lactonization with the elimination of the thiol unit. thieme-connect.de This cyclization can be catalytic in both the thiol and the transition-metal complex. thieme-connect.de
Thioacids can also be involved in addition reactions to alkenes. Under catalytic basic conditions, Michael addition can occur, while photochemical conditions can favor selective addition across unactivated alkene double bonds. thieme-connect.de Lewis acid catalysis has also been demonstrated in the condensation of dimethylpropanebis(thioic S-acid) with aldehydes to form dithianes. thieme-connect.de
Rhodium(I) catalyst systems have been shown to facilitate the regioselective and enantioselective hydrothiolation of terminal allenes with thioacids, leading to the formation of branched allylic thioesters with high yields and enantioselectivity. researchgate.net This highlights the role of metal catalysts in controlling the stereochemistry and position of thioacid addition.
Moreover, thioacids and their derivatives can act as catalysts or key intermediates in other reactions. Catalytic peptide ligations utilizing thiols have been reported. ucl.ac.uk Coenzyme A (CoA), which contains a pantetheine (B1680023) fragment with a thiol group, is a ubiquitous biological molecule involved in numerous enzymatic reactions, underscoring the catalytic importance of the thioester linkage in biological systems. ucl.ac.uk A catalytic one-step synthesis of peptide thioacids has also been developed, demonstrating the utility of these compounds in peptide chemistry. researchgate.net The reactivity of carbonyl derivatives towards thionation by Lawesson's reagent shows selectivity, with amide carbonyls being selectively thionated in the presence of esters and lactones, indicating differential mechanistic pathways based on the carbonyl environment. researchgate.net
Intramolecular Rearrangements and Electronic Effects in this compound Reactivity
The reactivity of this compound and its derivatives is influenced by intramolecular processes and electronic effects. A key characteristic of thiocarboxylic S-acids is their existence in a rapid tautomeric equilibrium with their thiocarboxylic O-acid forms in solution. thieme-connect.de This tautomerization involves the migration of a proton and can influence the nucleophilicity and electrophilicity of the molecule.
Intramolecular reactions, such as cyclizations and cycloadditions, are significant in chemical synthesis and biosynthesis, driven by the inherent reactivity of molecular intermediates. researchgate.net While general to organic chemistry, these principles apply to appropriately substituted this compound derivatives that can undergo such internal rearrangements.
Electronic effects, such as the electron-withdrawing or donating nature of substituents on the this compound core or its derivatives, can significantly impact reaction rates and pathways. For example, studies on the photochemical reactivity of thioacids have shown that the position of a functional group (e.g., an amido group in α- vs. β-amidothioacids) influences whether dethiocarboxylation occurs under UV irradiation. ucl.ac.uk This suggests that the electronic environment around the thioacid group dictates its susceptibility to radical processes.
Molecular-Level Studies of Chemical Stability and Degradation Mechanisms of this compound Derivatives within Complex Chemical Systems (e.g., Polymer Dispersions)
The chemical stability and degradation mechanisms of this compound derivatives within complex chemical systems, such as polymer dispersions, are critical for their application and storage. Thiocarboxylic S-acids, similar to other thiols, are susceptible to oxidative dimerization in solution, forming disulfide compounds. thieme-connect.de This degradation pathway is a significant consideration, and the exclusion of oxygen is recommended to enhance stability. thieme-connect.de
While direct studies on the degradation of this compound specifically within polymer dispersions are not extensively detailed in the provided results, related research on the stability of acid-sensitive drugs in polymer dispersions offers relevant insights into potential degradation mechanisms in such systems. google.comgoogle.com Acidic polymers, such as hydroxypropyl methyl cellulose (B213188) acetate (B1210297) succinate (B1194679) (HPMCAS), can chemically degrade acid-sensitive drugs when present in a dispersion. google.comgoogle.com This degradation can occur through various mechanisms, potentially including acid-catalyzed hydrolysis or other reactions facilitated by the acidic environment created by the polymer.
Improving the stability of compounds in polymer dispersions can involve forming adsorbates with inert substrates to isolate the compound from potential reactants or reduce its mobility, thereby lowering the reaction rate. google.com Adverse interactions between a compound and the polymer in a dispersion can lead to chemical and/or physical instability. google.com For acid-sensitive compounds, using neutral dispersion polymers instead of acidic ones can lead to improved chemical stability. google.com
Although 2,2-dimethylthis compound has been identified as a volatile organic compound produced in a biological system, indicating its presence and relative stability in that complex matrix, this does not directly translate to its behavior in synthetic polymer dispersions. apsnet.org However, the identification of such compounds in natural systems prompts further investigation into their inherent stability and potential degradation pathways under various environmental conditions.
Understanding the molecular-level interactions between this compound derivatives, the polymer matrix, and other components within a dispersion is essential for predicting and mitigating degradation. Factors such as the acidity of the polymer, the presence of residual catalysts or impurities, temperature, and the availability of oxygen or moisture can all influence the long-term stability of these compounds in complex formulations.
Strategic Applications of Propanethioic Acid in Advanced Organic and Bio Organic Synthesis
Propanethioic Acid as a Versatile Reagent in Sophisticated Organic Transformations
The unique reactivity of the thioacid functional group allows for its application in diverse organic reactions, facilitating the synthesis of complex molecular architectures.
Introduction of Sulfur-Containing Moieties into Organic Frameworks
Sulfur-containing functional groups are integral to many natural products, pharmaceuticals, and materials, imparting unique physical properties and bioactivity. kyoto-u.ac.jpresearchgate.netnih.gov Thioacids, including this compound, can be employed to introduce sulfur atoms into organic molecules. While the search results primarily discuss thioacetic acid (TAA) in this context arkema.com, the principle of using thioacids for sulfur introduction is established. TAA is used as a raw material for preparing thioesters or mercaptans, which are then utilized in the synthesis of drugs, flavorings, fragrances, agrochemicals, and polymers. arkema.com The reactivity of the thiol group in thioacids allows for nucleophilic or radical addition reactions, enabling the formation of sulfur-derived compounds. arkema.com
Investigations into Esterification and Trans-thioesterification Reactions
Esterification is the formation of an ester linkage, typically from a carboxylic acid and an alcohol. monash.edu Transesterification involves the exchange of the organic group of an ester with that of an alcohol or thiol, resulting in a different ester or thioester. libretexts.orgmasterorganicchemistry.comwikipedia.org Thioesters, which can be formed from thioacids like this compound, are more reactive than typical esters in acyl substitution reactions and play crucial roles in biological metabolism, such as in the activation and transfer of acyl groups. libretexts.orglibretexts.org
Trans-thioesterification is a specific type of transesterification where an acyl group is transferred from one thiol to another, resulting in a thioester-to-thioester conversion. libretexts.orglibretexts.org This reaction is fundamental in biochemical pathways and is also a key step in chemical ligation techniques. libretexts.orglibretexts.orgresearchgate.net For instance, in fatty acid metabolism, acyl groups are transferred via transthioesterification reactions involving coenzyme A, a thiol-containing coenzyme. libretexts.orglibretexts.org Enzymes often utilize a preliminary transthioesterification step to form a covalent link to a substrate before catalyzing the main reaction. libretexts.orglibretexts.org
While the search results specifically mention S-ethyl propanethioate as a thioester used in various chemical synthesis reactions due to its reactivity ontosight.ai, and touch upon the general concept of thioesterification and transthioesterification libretexts.orgmasterorganicchemistry.comwikipedia.orglibretexts.org, direct detailed research findings specifically on the esterification or trans-thioesterification of or with this compound itself were not extensively detailed in the provided snippets. However, the principles of these reactions involving thioacids and thioesters are well-established in organic chemistry. libretexts.orgmasterorganicchemistry.comwikipedia.orglibretexts.org
Peptide and Protein Chemical Synthesis Utilizing this compound Derivatives
This compound derivatives, particularly peptide thioesters, are of paramount importance in the chemical synthesis of peptides and proteins, enabling the construction of larger polypeptide chains that are difficult to obtain solely by solid-phase peptide synthesis (SPPS). researchgate.netvanderbilt.eduscispace.comwikipedia.org
Methodological Advancements in Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL), introduced in the early 1990s, is a powerful chemoselective method for joining unprotected peptide segments in aqueous solution to form a native amide (peptide) bond at the ligation site. researchgate.netvanderbilt.eduscispace.comwikipedia.orgnih.govbiosyntan.de This technique has revolutionized the synthesis of proteins and large peptides (typically < 300 amino acids), overcoming the size limitations of conventional SPPS (typically < 50 amino acids). researchgate.netvanderbilt.eduscispace.comwikipedia.org
The core of NCL involves the reaction between a peptide segment with a C-terminal thioester and another peptide segment with an N-terminal cysteine residue. scispace.comwikipedia.orgnih.govbiosyntan.de The reaction proceeds via a two-step mechanism. The first step is a reversible transthioesterification, where the nucleophilic thiol group of the N-terminal cysteine attacks the C-terminal thioester, forming a thioester-linked intermediate. researchgate.netscispace.comwikipedia.orgnih.govbiosyntan.de This step is often catalyzed by external thiol additives like 4-mercaptophenylacetic acid (MPAA). wikipedia.orgnih.gov The second step is a rapid, irreversible intramolecular S-to-N acyl transfer rearrangement, where the N-terminal amine attacks the newly formed thioester, resulting in the formation of a native amide bond and regeneration of the cysteine thiol side chain at the ligation junction. researchgate.netscispace.comwikipedia.orgnih.gov
Peptide thioesters, which can be conceptually derived from the reaction of a peptide with a thioacid like this compound, are crucial starting materials for NCL. nih.govbiosyntan.de While the search results mention various types of peptide thioesters used in NCL, such as MESNa- or SEA-thioesters biosyntan.de, and the generation of peptide thioacids as intermediates researchgate.netnih.gov, the direct use of this compound itself to form the necessary peptide thioester for NCL is implied by its classification as a thioic acid and the central role of peptide thioesters in the NCL mechanism. wikipedia.orgnih.govbiosyntan.de
Exploration of Thioacid Capture Ligation (TACL) Techniques
Thioacid Capture Ligation (TACL) is another ligation technique that utilizes peptide thioacids. nih.gov In TACL, a peptide thioacid reacts with a peptide containing an activated cysteine residue, such as one activated with a 2-mercapto-5-nitropyridyl (Npys) group. nih.gov This reaction occurs under acidic conditions and involves a rapid capture step due to the high nucleophilicity of the thioacid, followed by intramolecular acyl transfer to form a peptide bond. nih.gov TACL offers an alternative approach to peptide ligation, particularly useful in sequential ligation strategies. nih.gov The synthesis of histone H3 proteins has been achieved using a thioacid capture ligation strategy, demonstrating its effectiveness in protein synthesis. rsc.org
Development of Convergent and Sequential Ligation Strategies for Polypeptide Assembly
To synthesize larger proteins (beyond the typical size accessible by a single ligation), convergent and sequential ligation strategies are employed, often combining SPPS and NCL or TACL. vanderbilt.edunih.govnih.gov
Sequential ligation involves joining peptide segments in a step-wise manner. nih.gov While early sequential ligations primarily used a C-to-N strategy with NCL, requiring protection of internal cysteine residues, newer methods, including those utilizing TACL, allow for N-to-C sequential ligation. nih.govnih.gov An N-to-C sequential ligation approach combining TACL and NCL has been developed and demonstrated in the synthesis of the sweet protein monellin. nih.gov This strategy leverages the distinct conditions and reactivities of TACL (acidic, peptide thioacid + activated cysteine) and NCL (mildly basic, peptide thioester + N-terminal cysteine) to enable sequential coupling of multiple segments. nih.gov
This compound, as a representative thioacid, or its derivatives, are fundamental to these ligation strategies, either directly as reactive species (in TACL or as precursors to thioesters for NCL) or conceptually as the basis for the reactive C-terminal thioester moiety required for NCL. The ability to synthesize and utilize peptide segments terminating in thioacids or thioesters is central to the success of these advanced polypeptide assembly techniques. nih.govbiosyntan.denih.govnih.gov
Coordination Chemistry: this compound Derivatives as Ligands for Metal Complexes
Thiocarboxylic acids, including derivatives of this compound, can function as ligands in coordination chemistry, forming complexes with metal ions. The coordination behavior of these ligands is influenced by the nature of the metal center and can involve bonding through the sulfur atom, the oxygen atom, or both. thieme-connect.de The hard/soft acid-base concept can be used to rationalize the preferred coordination mode. thieme-connect.de
The search results provide examples of coordination compounds formed with other carboxylic and thiocarboxylic acids, illustrating the general principles of ligand binding to metal ions. For instance, propanedioic acid forms coordination compounds with metal ions like cobalt(II), nickel(II), and copper(II), acting as a ligand. researchgate.netresearchgate.net Amino acids, which contain both amino and carboxylate functional groups, commonly coordinate to metal ions as N,O bidentate ligands, forming stable chelate rings. wikipedia.org However, amino acids with additional coordinating substituents, such as the thiol group in cysteine, can exhibit different binding modes. wikipedia.org
Thiocarboxylate metal salts can be prepared by treating alkali metal or ammonium (B1175870) thiocarboxylates with metal salts. thieme-connect.de The bonding in these metal thiocarboxylates can be unsymmetrical, with stronger coordination to either oxygen or sulfur, or exhibit near-symmetrical bonding, depending on the metal. thieme-connect.de For example, mercury(II), copper(I), and silver(I) complexes are reported to coordinate mainly through the sulfur atom in a monodentate fashion with thiocarboxylates. thieme-connect.de While direct examples of this compound coordinating as a ligand are not explicitly detailed in the provided snippets, the general principles of thiocarboxylic acid and related ligands coordinating to metal centers suggest that this compound derivatives could also form metal complexes, potentially exhibiting varied coordination modes depending on the metal and reaction conditions.
Computational and Theoretical Investigations of Propanethioic Acid Structure and Reactivity
Quantum Chemical Calculations of Propanethioic Acid and Its Derivatives
Quantum chemical calculations, rooted in solving the Schrödinger equation, offer a first-principles approach to determining the molecular and electronic structure of chemical systems. nih.gov For this compound, these calculations can elucidate its geometry, tautomeric equilibrium, and the electronic effects of the thioacyl group.
Electronic structure theory is fundamental to modern computational chemistry. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to predict the properties of organic molecules, including those containing sulfur. nih.govresearchgate.net
DFT has become a popular method due to its favorable balance of computational cost and accuracy. mdpi.com Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to investigate the structures and energies of thiocarboxylic acids and their derivatives. researchgate.netdergipark.org.tr For instance, in a theoretical study of thioacetic acid, a close analogue of this compound, DFT calculations were used to determine the relative stabilities of its different tautomers and conformers. dergipark.org.tr These calculations can predict geometric parameters (bond lengths, angles), vibrational frequencies for comparison with experimental IR and Raman spectra, and thermodynamic parameters. nih.govmdpi.com
MP2, an ab initio method that incorporates electron correlation beyond the Hartree-Fock level, provides a higher level of theory that can be used to refine geometries and energies obtained from DFT. nih.gov Comparing results from both DFT and MP2 methods allows for a more robust assessment of the predicted molecular properties. nih.gov For this compound, these methods would be crucial for understanding the electronic distribution, the nature of the carbon-sulfur bonds, and how the ethyl group influences the reactivity of the thioacid moiety.
This compound, like its analogue thioacetic acid, can exist in different conformations due to the rotation around its single bonds. The two primary planar conformers are the syn and anti forms, referring to the orientation of the S-H bond relative to the C=O bond. Theoretical calculations can map the potential energy surface (PES) for these rotational processes, identifying the minimum energy conformers and the energy barriers that separate them. dergipark.org.tr
For thioacetic acid, DFT calculations have shown that the syn-thiol conformer is the most stable form. dergipark.org.tr The energy difference between the syn and anti thiol conformers was calculated to be approximately 6.7 kJ/mol, leading to a predicted equilibrium population of 93.75% for the syn form at room temperature. dergipark.org.tr The energy barrier for the syn → anti isomerization was calculated to be 35.5 kJ/mol. dergipark.org.tr A similar energetic landscape would be expected for this compound, with the syn conformer likely being the most stable. Such analyses are vital for interpreting experimental spectra, where multiple conformers may contribute to the observed signals.
| Parameter | Value (kJ/mol) | Reference |
|---|---|---|
| Relative Energy of anti-thiol vs. syn-thiol | 6.7 | dergipark.org.tr |
| Rotational Barrier (syn → anti) | 35.5 | dergipark.org.tr |
| Rotational Barrier (anti → syn) | 28.8 | dergipark.org.tr |
Molecular Dynamics Simulations and Atomistic Modeling of this compound Systems
Molecular dynamics (MD) simulations provide a method to study the time-dependent behavior of molecular systems, offering insights into dynamics, thermodynamics, and conformational changes at an atomic scale. youtube.comnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by numerically solving Newton's equations of motion, where the forces are derived from a molecular mechanics force field. researchgate.net
For this compound, MD simulations could be employed to study its behavior in the condensed phase, such as in aqueous solution or interacting with a biological membrane. researchgate.netnih.gov These simulations can reveal detailed information about solvation structures, the dynamics of hydrogen bonding between the thioacid and solvent molecules, and the partitioning of the molecule between different phases. nih.gov Furthermore, MD is an indispensable tool in drug discovery for modeling protein-ligand interactions. youtube.comnih.gov If this compound or its derivatives were being investigated as inhibitors of an enzyme, MD simulations could be used to explore their binding modes, calculate binding free energies, and understand the structural changes that occur upon binding. researchgate.net
Theoretical Prediction of Chemical Properties
Computational methods are extensively used to predict a wide range of chemical and physical properties, which is particularly valuable when experimental data is unavailable. nih.gov For this compound, key properties such as its acidity (pKa) and behavior in different solvents can be effectively predicted.
The acid dissociation constant (pKa) is a critical parameter that governs a molecule's charge state at a given pH, which in turn influences its solubility, reactivity, and biological activity. nih.gov Computational pKa prediction is a challenging but essential task in chemistry. researchgate.net
One of the most common first-principles approaches involves calculating the Gibbs free energy change (ΔG) of the dissociation reaction in solution using a thermodynamic cycle. nih.govresearchgate.net This method requires accurate quantum chemical calculations of the energies of the acid and its conjugate base in the gas phase, as well as their solvation free energies. nih.govresearchgate.net The accuracy of the predicted pKa is highly dependent on the quality of the solvation model used, as the energy of solvated species must be properly represented. nih.gov Other approaches include quantitative structure-property relationship (QSPR) models, which correlate pKa with various molecular descriptors. researchgate.net
Thiocarboxylic acids are known to be significantly more acidic than their corresponding carboxylic acid analogues. wikipedia.org For example, the experimental pKa of thioacetic acid is near 3.4, whereas the pKa of acetic acid is 4.72. wikipedia.org This increase in acidity is due to the weaker S-H bond compared to the O-H bond and the better ability of the larger sulfur atom to stabilize the resulting negative charge of the thiocarboxylate anion. A similar trend would be expected for this compound relative to propanoic acid.
| Compound | Structure | Experimental pKa | Reference |
|---|---|---|---|
| Acetic Acid | CH₃C(O)OH | 4.72 | wikipedia.org |
| Thioacetic Acid | CH₃C(O)SH | ~3.4 | wikipedia.org |
The accurate representation of solvent effects is crucial for predicting the properties and reactivity of molecules in solution. researchgate.netmdpi.com Solvation models are broadly categorized into explicit and implicit models. Explicit models treat individual solvent molecules, offering a high level of detail but at a significant computational cost, typically used in MD simulations.
Implicit or continuum solvation models represent the solvent as a continuous medium with a given dielectric constant. mdpi.com These models are computationally efficient and widely used in quantum chemical calculations for properties like pKa. researchgate.net The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are popular examples. For predicting pKa, where the charge of the molecule changes upon dissociation, the solvent's role in stabilizing the resulting ions is paramount. mdpi.com More advanced methods, such as the integral equation theory of molecular liquids (like RISM), can also be combined with quantum chemical calculations (e.g., RISM-SCF) to provide a more detailed description of solvation structure and thermodynamics. mdpi.com The application of these models would be essential for accurately calculating the solvation free energies of this compound and its thiopropanoate anion, a necessary step for the reliable prediction of its pKa value. nih.govmdpi.com
Advanced Analytical Methodologies for Propanethioic Acid Characterization and Detection
Chromatographic Techniques for the Isolation and Quantification of Propanethioic Acid
Chromatography stands as a cornerstone for the analysis of this compound, offering powerful separation capabilities. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques, each with specific detectors suited for the physicochemical properties of the analyte.
Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID), is a well-established method for the quantification of volatile compounds, including esters of this compound. mdpi.com The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The eluting compounds are then combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms, allowing for quantification.
The successful application of GC-FID for the analysis of volatile fatty acids and related compounds has been demonstrated in various studies. nih.govresearchgate.net For instance, a validated GC-FID method for determining short and medium-chain fatty acids in wine showcases the technique's utility for quantifying organic acids after a liquid-liquid extraction step. nih.gov In a similar vein, the quantification of propane (B168953) in biological samples using a head-space GC-FID method with an internal standard highlights a robust approach that can be adapted for volatile sulfur compounds like this compound. nih.govresearchgate.net The use of an internal standard is critical to correct for variations in instrument performance and sample injection. nih.gov
Table 1: Exemplary GC-FID Method Parameters for Volatile Acid Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., WAX-UI) nih.gov |
| Carrier Gas | Nitrogen (N₂) or Helium (He) researchgate.netapsnet.org |
| Injector Temperature | 250 °C apsnet.org |
| Oven Temperature Program | Initial hold, followed by a temperature ramp to a final temperature apsnet.org |
| Detector | Flame Ionization Detector (FID) researchgate.net |
| Quantification | Internal Standard Method nih.gov |
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide array of compounds, including those that are non-volatile or thermally labile. When coupled with a Ultraviolet (UV) detector, HPLC becomes a powerful tool for analyzing compounds that possess a UV-absorbing chromophore. Several derivatives of this compound are amenable to analysis by HPLC-UV. google.comgoogle.comgoogleapis.comgoogleapis.com
The principle of HPLC-UV involves pumping a liquid mobile phase containing the sample through a column packed with a stationary phase. The separation occurs based on the differential partitioning of the sample components between the two phases. The UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification. For instance, the analysis of pharmaceutical compositions containing this compound derivatives has been reported using HPLC with UV absorbance detection at 245 nm. google.com The choice of a C18 or C4 reversed-phase column is common for such separations. google.comfao.org
Table 2: Typical HPLC-UV Conditions for this compound Derivative Analysis
| Parameter | Condition |
| Column | Reversed-phase (e.g., C18, C4) google.comfao.org |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) fao.org |
| Detection | UV Absorbance (e.g., 210 nm, 245 nm) google.comu-tokyo.ac.jp |
| Flow Rate | Typically 1.0 mL/min u-tokyo.ac.jp |
| Temperature | Controlled, e.g., 50°C u-tokyo.ac.jp |
Mixed-mode liquid chromatography (MMLC) represents an advanced chromatographic strategy that utilizes stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange interactions. This approach is particularly advantageous for the separation of complex mixtures containing compounds with a wide range of polarities and ionic characteristics, which can be the case for samples containing this compound and its various derivatives or metabolites.
While specific applications of MMLC for this compound are not extensively detailed in the provided context, the principles of advanced chromatographic techniques suggest its potential utility. nih.govslideshare.net By combining different retention modes in a single column, MMLC can offer unique selectivity and improved resolution compared to traditional single-mode chromatography. This can be particularly useful for isolating this compound from complex biological or environmental matrices where numerous interfering compounds may be present.
Spectroscopic Techniques for Structural Elucidation of this compound Derivatives (e.g., NMR, Mass Spectrometry)
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to determine the connectivity of atoms and the stereochemistry of a compound. For example, the structure of 2-(2-Tetrahydropyranyl)this compound S-2-pyridyl ester was elucidated using ¹H-NMR and ¹³C-NMR, with chemical shifts and coupling constants providing the necessary structural information. tandfonline.com
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with a chromatographic system (e.g., GC-MS or LC-MS), it provides both separation and structural information. The fragmentation pattern of a molecule in the mass spectrometer offers valuable clues about its structure. The study of thioacylium ions generated from thioic and dithioic acid derivatives in the gas phase using ion cyclotron resonance techniques is a prime example of how mass spectrometry can be used to probe the structure and reactivity of these compounds. lookchem.com Furthermore, the identification of volatile organic compounds, including this compound derivatives, in various samples is often achieved through GC-MS analysis by comparing mass spectra with established libraries. mdpi.comapsnet.org
Development of Advanced Detection Systems for this compound Analysis
The continuous pursuit of higher sensitivity and selectivity in analytical chemistry has led to the development of advanced detection systems that can be applied to the analysis of this compound. These systems often involve the hyphenation of high-resolution separation techniques with highly sensitive detectors.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prime example of such an advanced system. researchgate.net It offers exceptional selectivity and sensitivity, allowing for the detection and quantification of trace levels of compounds in complex matrices. The development of LC-MS/MS methods for the analysis of various compounds in medicinal plants demonstrates the potential of this technique for the analysis of this compound and its derivatives, especially when low detection limits are required. researchgate.netnih.gov
Furthermore, the development of novel sensors, such as those based on nanocrystalline metal oxides, for the detection of volatile organic compounds (VOCs) and toxic gases presents another avenue for advanced detection. aqa.org.ar While not specifically designed for this compound, these sensor technologies could potentially be adapted for the selective detection of sulfur-containing volatile compounds. The use of electronic noses, which employ an array of sensors to detect and differentiate complex odors, has also been explored for the analysis of samples containing sulfur compounds. u-tokyo.ac.jp
Natural Occurrence and Biosynthetic Pathways of Propanethioic Acid Derivatives
Isolation and Structural Identification of Propanethioic Acid Compounds from Natural Sources (e.g., Botanical Extracts)
This compound derivatives have been identified in various natural sources, particularly in plants. For instance, a new this compound compound was isolated from the whole plants of Houttuynia cordata. researchgate.net The structural elucidation of such compounds is typically achieved through spectral analysis techniques after isolation using chromatographic methods like column chromatography on silica (B1680970) gel, polyamide, and Sephadex LH-20. researchgate.net
Another example involves the detection of this compound, S-propyl ester in hybrid onions (Allium cepa L.) using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). conicet.gov.ar This highlights the presence of this compound derivatives as volatile organic compounds (VOCs) in plants, contributing to their characteristic aromas. The analysis of VOCs in plants often involves techniques like SPME, which is a rapid, solvent-free, and cost-effective extraction method suitable for analyzing volatile constituents in small volumes of plant material. conicet.gov.ar
Furthermore, this compound, 2,2-dimethyl- has been identified as a volatile organic compound produced by the bacterium Bacillus siamensis strain YJ15, isolated from blueberry (Vaccinium spp.). apsnet.orgapsnet.org This indicates that the natural occurrence of this compound derivatives is not limited to plants but can also extend to microorganisms. The identification of these microbial VOCs is also commonly performed using GC-MS after collection via headspace SPME. apsnet.orgapsnet.org
These studies demonstrate the diverse natural occurrence of this compound derivatives and the reliance on advanced analytical techniques for their isolation and structural characterization.
Elucidation of Biosynthetic Routes to this compound Analogs in Biological Organisms
The biosynthesis of organic compounds in biological organisms involves multi-step, enzyme-catalyzed processes where nutrients are converted into more complex products. wikipedia.org While detailed biosynthetic pathways specifically leading to this compound analogs are not extensively documented in the provided search results, the general principles of biosynthesis in plants and microorganisms offer insights into potential routes.
Biosynthetic pathways often involve the modification of simpler precursors through a series of enzymatic reactions. wikipedia.org For organosulfur compounds like this compound derivatives found in Allium species (e.g., onions), the biosynthesis of sulfur-containing flavor compounds typically originates from sulfur-containing amino acids. Although the direct conversion to this compound is not explicitly described, related pathways involve enzymes that cleave sulfur-containing precursors to produce volatile sulfur compounds.
In the context of microbial production, as seen with Bacillus siamensis, the formation of VOCs including this compound derivatives is part of the organism's metabolic processes. apsnet.orgapsnet.org Microbial biosynthesis can involve unique enzymatic machinery that converts available substrates into a variety of volatile compounds. nih.gov The specific enzymes and pathways involved in the microbial synthesis of this compound derivatives would require dedicated research for full elucidation.
General biosynthetic strategies in nature involve pathways for amino acids, lipids, nucleotides, and other key molecules. wikipedia.org The biosynthesis of secondary metabolites, which include many plant-derived compounds and microbial VOCs, often utilizes intermediates from primary metabolism. researchgate.netresearchgate.net Understanding the precise enzymatic steps and genetic regulation governing the formation of this compound analogs remains an area requiring further investigation.
Research into the Chemical Composition and Formation Mechanisms of this compound Derivatives in Natural Flavor Systems
This compound derivatives contribute to the complex chemical composition of natural flavor systems, particularly in plants like onions. conicet.gov.ar The flavor profiles of many natural products are a result of a diverse array of volatile compounds, including sulfur-containing molecules. conicet.gov.arnih.gov
Research into natural flavor systems focuses on identifying the key volatile components and understanding how they are formed. In Allium species, the characteristic flavors are largely attributed to the breakdown products of sulfur-containing amino acid precursors when the plant tissue is disrupted. While the primary focus in Allium flavor research is often on compounds like thiosulfinates and sulfoxides, the presence of this compound, S-propyl ester suggests that related enzymatic or chemical transformation pathways are also active. conicet.gov.ar
The formation mechanisms of flavor compounds can involve enzymatic reactions that are triggered upon tissue damage, as well as non-enzymatic chemical transformations. nih.gov The specific mechanisms leading to the formation of this compound derivatives in natural flavor systems are likely linked to the metabolism of sulfur-containing precursors present in the organism.
The demand for natural flavors in the food industry has driven research into understanding the formation mechanisms and stability of these compounds. nih.gov While significant progress has been made in identifying flavor components and their precursors, detailed knowledge about the formation mechanisms of many specific derivatives, including this compound analogs, is still an active area of research. nih.gov
Q & A
Basic: What are the primary synthetic routes for propanethioic acid, and how can their efficiency be validated experimentally?
This compound is typically synthesized via thioesterification of propionic acid derivatives using sulfurizing agents like P₂S₅ or H₂S. To validate efficiency:
- Quantify yield via gravimetric analysis or HPLC .
- Characterize purity using FT-IR (C=S stretch at ~1200 cm⁻¹) and ¹³C NMR (thiocarbonyl resonance at δ ~200 ppm) .
- Compare reaction kinetics under varying temperatures and catalysts (e.g., pyridine vs. DMAP) to optimize conditions .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and report solvent-specific shifts .
- Cross-validate with computational methods (DFT calculations for expected vibrational modes or chemical shifts) .
- Perform control experiments to rule out side products (e.g., thioester hydrolysis) .
Basic: Which analytical techniques are most reliable for assessing this compound stability under varying pH conditions?
- HPLC-MS : Monitor degradation products over time .
- UV-Vis spectroscopy : Track absorbance changes at λ ~250 nm (characteristic of thiocarbonyl groups) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Advanced: What experimental designs are optimal for studying this compound’s reactivity in nucleophilic acyl substitution reactions?
- Comparative substrate screening : Test reactivity with amines, alcohols, and thiols under identical conditions .
- In-situ monitoring : Employ stopped-flow IR or Raman spectroscopy to capture transient intermediates .
- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in water) to trace reaction pathways .
Basic: How should researchers address batch-to-batch variability in this compound synthesis?
- Statistical process control : Implement factorial designs to identify critical parameters (e.g., reagent stoichiometry, mixing rate) .
- Quality control protocols : Mandate NMR and LC-MS for every batch; reject outliers with >5% impurity .
Advanced: What strategies can reconcile conflicting results in this compound’s catalytic applications?
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent polarity, catalyst loading) .
- Collaborative replication : Partner with independent labs to validate findings under standardized protocols .
- Multivariate regression : Statistically isolate variables contributing to divergent outcomes .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods due to volatile sulfur byproducts .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles .
- Waste disposal : Neutralize residues with aqueous NaHCO₃ before disposal .
Advanced: How can computational methods enhance the design of this compound-based catalysts?
- Molecular docking : Predict binding affinities with target substrates .
- QSAR modeling : Correlate thiocarbonyl electronic properties with catalytic activity .
- Transition state analysis : Identify rate-limiting steps using DFT or ab initio methods .
Data Presentation Guidelines
- Tables : Include error margins (e.g., ±SD) and statistical significance (p-values) for reproducibility .
- Figures : Use high-resolution spectra with annotated peaks; avoid overcrowding .
- Supplementary Materials : Provide raw spectral data, crystallographic files (CIF), and computational input files .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
